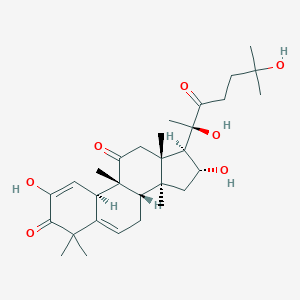
N-methylbenzohydrazide
概述
描述
N-Methylbenzohydrazide is an organic compound with the molecular formula C8H10N2O. It is a derivative of benzohydrazide, where a methyl group is attached to the nitrogen atom. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
作用机制
Mode of Action
It is known that hydrazone derivatives, a class of compounds to which n-methylbenzohydrazide belongs, can interact with various biological targets due to their keto-enol tautomerisation and the availability of several potential donor sites .
Biochemical Pathways
It is known that hydrazone derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
It is known that hydrazone derivatives can have a variety of effects, depending on their specific targets and mode of action .
Action Environment
It is known that the efficacy and stability of many compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
准备方法
Synthetic Routes and Reaction Conditions: N-Methylbenzohydrazide can be synthesized through the reaction of benzoyl chloride with methylhydrazine. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{COCl} + \text{CH}_3\text{NHNH}_2 \rightarrow \text{C}_6\text{H}_5\text{CONHNHCH}_3 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
化学反应分析
Types of Reactions: N-Methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-methylbenzohydrazone derivatives.
Reduction: Reduction reactions can convert it into N-methylbenzylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: N-Methylbenzohydrazone derivatives.
Reduction: N-Methylbenzylamine.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
科学研究应用
N-Methylbenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: It serves as a reagent in biochemical assays and enzyme studies.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, agrochemicals, and polymers
相似化合物的比较
N-Benzylidenebenzohydrazide: Similar in structure but with a benzylidene group instead of a methyl group.
N-Methylbenzylhydrazide: Similar but with a benzyl group attached to the nitrogen atom.
N-Methylbenzohydrazone: An oxidized form of N-Methylbenzohydrazide.
Uniqueness: this compound is unique due to its specific reactivity profile, which allows it to participate in a variety of chemical reactions. Its methyl group provides distinct steric and electronic properties compared to other hydrazides, making it valuable in synthetic chemistry .
属性
IUPAC Name |
N-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(9)8(11)7-5-3-2-4-6-7/h2-6H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCYTTNKSCQICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287423 | |
| Record name | N-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-24-5 | |
| Record name | 1483-24-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the adenosine A2A receptor agonist, (E)-N′-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide (LASSBio-1359), exert its anti-inflammatory effects?
A: LASSBio-1359 has demonstrated anti-inflammatory effects in several models, including formalin-induced paw edema, carrageenan-induced hyperalgesia, and a Complete Freund’s adjuvant (CFA)-induced monoarthritis model [, ]. Its mechanism of action involves the activation of adenosine A2A receptors. This activation leads to a downstream reduction in pro-inflammatory mediators like tumor necrosis factor-α (TNF-α) and inducible nitric oxide synthase (iNOS) [, ]. Furthermore, administration of LASSBio-1359 was shown to reverse the reduction in endothelial nitric oxide synthase (eNOS), A2A receptor, and sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) expression observed in a monocrotaline-induced pulmonary hypertension rat model [].
Q2: Are there any established structure-activity relationships for N-methylbenzohydrazide derivatives regarding their biological activity?
A: While limited, research suggests that even small structural modifications within this compound derivatives can significantly impact their biological activity. For instance, the presence and position of substituents on the aromatic ring, as well as modifications to the hydrazide moiety, can influence the molecule's planarity and, consequently, its tuberculostatic activity []. Further research is needed to fully elucidate the structure-activity relationships and identify the key structural features responsible for specific biological effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,10[1',2']-Benzenoanthracene-9(10H)-methanol](/img/structure/B73941.png)











